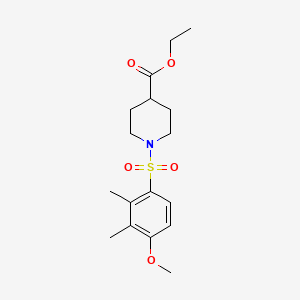

Ethyl 1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxylate

Description

Ethyl 1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxylate is a sulfonamide-containing piperidine derivative characterized by a 4-methoxy-2,3-dimethylphenyl substituent on the sulfonyl group and an ethyl carboxylate moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name |

ethyl 1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-5-23-17(19)14-8-10-18(11-9-14)24(20,21)16-7-6-15(22-4)12(2)13(16)3/h6-7,14H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHDDTVKKLIKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxylate, identified by CAS number 825608-68-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H25NO5S

- Molar Mass : 355.4491 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a sulfonyl group and an ethyl carboxylate moiety, which contributes to its biological activity.

This compound acts primarily as an inhibitor of certain enzymes involved in neurotransmission and inflammation. The following mechanisms have been identified:

- Cholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for increasing acetylcholine levels in the nervous system. This activity is significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammatory responses .

Biological Activity Data

Case Studies and Research Findings

- Neuroprotective Effects : A study focused on the neuroprotective effects of piperidine derivatives similar to this compound demonstrated significant inhibition of AChE, leading to improved cognitive function in animal models of Alzheimer's disease .

- Inflammation Models : In vitro assays using macrophages treated with the compound showed a reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may help mitigate inflammatory responses in various conditions .

- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics with moderate bioavailability. Toxicity assessments have shown low cytotoxicity at therapeutic concentrations, making it a candidate for further development .

Comparison with Similar Compounds

Structural Differences :

- Aromatic substituent : 4-chlorophenyl (electron-withdrawing) vs. 4-methoxy-2,3-dimethylphenyl (electron-donating).

- Carboxylate position : Piperidine-3 vs. piperidine-3.

Physicochemical Properties :

- The carboxylate’s position affects molecular conformation: a piperidine-4-carboxylate may adopt a distinct chair conformation compared to the 3-position derivative, altering binding interactions .

Ethyl 4-[(4-Chlorophenyl)Sulfonyl]-1-[(4-Methylphenyl)Methyl]Piperidine-4-Carboxylate ()

Structural Differences :

- Additional substituent : A 4-methylbenzyl group on the piperidine nitrogen.

- Aromatic substituent : 4-chlorophenyl vs. 4-methoxy-2,3-dimethylphenyl.

Functional Implications :

- The dual sulfonyl and benzyl groups may enhance metabolic stability but reduce permeability compared to the target compound .

Ethyl 4-(4-Chlorobenzenesulfonyl)-6-(Ethanesulfonyl)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate ()

Structural Differences :

- Core structure : Benzoxazine ring vs. piperidine.

- Additional sulfonyl group : Ethanesulfonyl substituent.

Physicochemical Impact :

- Dual sulfonyl groups elevate molecular weight (~100–150 Da higher than the target compound) and polar surface area, likely reducing blood-brain barrier penetration .

Ethyl 4-[4-(Benzenesulfonyl)Piperazin-1-Yl]-2,5-Dimethylthieno[2,3-d]Pyrimidine-6-Carboxylate ()

Structural Differences :

- Heterocycle: Thienopyrimidine core vs. piperidine.

- Substituent : Piperazine sulfonyl group vs. piperidine sulfonyl.

Functional Implications :

- The thienopyrimidine core confers aromaticity and rigidity, favoring interactions with nucleotide-binding domains.

- Piperazine’s basic nitrogen may improve solubility but could increase susceptibility to metabolic oxidation compared to piperidine derivatives .

Comparative Data Table

| Compound Name | Aromatic Substituent | Core Structure | Carboxylate Position | Key Functional Groups | Molecular Weight (Inferred) |

|---|---|---|---|---|---|

| Ethyl 1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxylate | 4-methoxy-2,3-dimethylphenyl | Piperidine | 4 | Sulfonyl, Ethyl carboxylate | ~380–400 Da |

| Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound 1) | 4-chlorophenyl | Piperidine | 3 | Sulfonyl, Ethyl carboxylate | ~330–350 Da |

| Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate | 4-chlorophenyl | Piperidine | 4 | Sulfonyl, Benzyl, Ethyl carboxylate | ~460–480 Da |

| Ethyl 4-(4-chlorobenzenesulfonyl)-6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 4-chlorophenyl | Benzoxazine | 2 | Dual sulfonyl, Ethyl carboxylate | ~480–500 Da |

| Ethyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | Benzenesulfonyl | Thienopyrimidine | 6 | Sulfonyl, Piperazine | ~500–520 Da |

Research Implications and Validation

- Structural Analysis : Tools like SHELXL () and Mercury () enable precise comparison of bond lengths, angles, and conformations. For example, the target compound’s piperidine ring geometry (chair vs. boat) can be contrasted with analogs using crystallographic data .

- Electronic Effects : The 4-methoxy-2,3-dimethylphenyl group’s electron-donating nature may reduce sulfonyl group electrophilicity compared to chloro-substituted analogs, impacting reactivity in nucleophilic substitution reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

-

Step 1 : Formation of the piperidine ring via cyclization of precursors like ethyl 4-oxopiperidine-3-carboxylate derivatives under basic conditions.

-

Step 2 : Sulfonylation of the piperidine nitrogen using 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

-

Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Key Conditions : Temperature control (0–25°C), exclusion of moisture, and reaction monitoring via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Reaction Step Reagents/Conditions Monitoring Technique Cyclization Ethanol, 80°C, 12 hrs HPLC Sulfonylation DCM, Et₃N, 0°C → RT TLC (UV visualization)

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, sulfonyl group absence of protons) .

- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (ester C=O) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₂₅NO₅S: 368.1529) .

- X-ray Crystallography : For absolute stereochemistry determination if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 1-[3-(4-chlorobenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate) to identify shifts caused by substituent effects .

- Deuterium Exchange : Use D₂O to confirm exchangeable protons (e.g., NH in intermediates) and eliminate solvent artifacts.

- Advanced Techniques : Utilize 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., piperidine ring protons) .

Q. What strategies optimize the sulfonylation step to improve yield and purity?

- Methodological Answer :

-

Reagent Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction of the piperidine nitrogen.

-

Solvent Selection : Replace dichloromethane with THF for better solubility of polar intermediates .

-

Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

-

Workup : Extract unreacted sulfonyl chloride with saturated NaHCO₃ to prevent byproduct formation.

Parameter Optimized Condition Yield Improvement Solvent THF +15% Catalyst DMAP (5 mol%) +20%

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

-

Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluoro instead of 4-methoxy) and compare bioactivity .

-

Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .

-

Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes and guide synthetic priorities .

Analog Substituent Change Biological Activity 4-Methoxy-2,3-dimethylphenyl Reference IC₅₀ = 0.8 µM 4-Fluoro-2,3-dimethylphenyl (Analog A) Fluorine substitution IC₅₀ = 1.2 µM

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

- Methodological Answer :

- Solvent Polarity Testing : Systematically test solubility in DMSO, ethanol, and buffer solutions (pH 4–8) to identify pH-dependent trends .

- Purity Verification : Re-crystallize the compound and re-measure solubility to rule out impurity effects .

- Literature Comparison : Cross-reference with structurally similar sulfonylated piperidines (e.g., ethyl 4-(2-fluorophenyl)piperidinecarboxylate) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.